(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one
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Overview
Description
(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one is an organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms The presence of a methylsulfanyl group and a methylidene group further distinguishes it from other oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-(methylsulfanyl)but-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the methylidene group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties, which are being explored in preclinical studies.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the methylsulfanyl group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- (4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one
- 3-methyl-4-(methylsulfanyl)-1,2-oxazole
- 4-(methylsulfanyl)-1,2-oxazole
Comparison:
- Structural Differences: The presence of the methylidene group in this compound distinguishes it from other similar compounds.
- Reactivity: The methylidene group can influence the compound’s reactivity, making it more susceptible to certain chemical reactions.
- Applications: The unique structure of this compound may confer specific properties that are advantageous for particular applications, such as enhanced biological activity or improved material properties.
Properties
Molecular Formula |
C6H7NO2S |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(3-10-2)6(8)9-7-4/h3H,1-2H3/b5-3- |
InChI Key |
WLAILBVDEBCIRR-HYXAFXHYSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\SC |
Canonical SMILES |
CC1=NOC(=O)C1=CSC |
Origin of Product |
United States |
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